Zederone
Description
(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one is a sesquiterpene compound primarily isolated from the rhizomes of plants belonging to the Zingiberaceae family, such as Zingiber zerumbet and Curcuma elata . It is known for its diverse biological activities, including antimicrobial and hepatotoxic properties .
Properties
CAS No. |
7727-79-9 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(3R,5R,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one |
InChI |
InChI=1S/C15H18O3/c1-9-5-4-6-15(3)14(18-15)13(16)12-10(2)8-17-11(12)7-9/h5,8,14H,4,6-7H2,1-3H3/b9-5+/t14-,15+/m0/s1 |
InChI Key |
CVIVANCKIBYAOP-KOMYPQRHSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@@]2([C@@H](O2)C(=O)C3=C(C1)OC=C3C)C |
Canonical SMILES |
CC1=CCCC2(C(O2)C(=O)C3=C(C1)OC=C3C)C |
Appearance |
Powder |
melting_point |
153.5-154°C |
physical_description |
Solid |
Synonyms |
zederone |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one can be synthesized through various methods. One approach involves the use of (E)-5-halegeno-4-hexanoic acid alkyl ester as a starting material . The synthesis process includes several steps, such as esterification, cyclization, and purification, to obtain the final product .
Industrial Production Methods
Industrial production of zederone typically involves the extraction of the compound from the rhizomes of Zingiber zerumbet or Curcuma elata. The extraction process includes hydrodistillation, followed by purification and recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products
The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives .
Scientific Research Applications
(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties
Medicine: Investigated for its potential hepatotoxic effects and its role in cancer treatment
Industry: Utilized in the production of pharmaceuticals and cosmetics due to its bioactive properties.
Mechanism of Action
(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one exerts its effects through various molecular targets and pathways. It interacts with cellular proteins and enzymes, leading to the modulation of biological processes such as inflammation and cell proliferation . The compound’s mechanism of action involves the inhibition of specific enzymes and the activation of signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one is often compared with other sesquiterpenes such as zerumbone and furanodienone . While all these compounds share similar structural features, zederone is unique due to its specific biological activities and its ability to undergo diverse chemical reactions . Zerumbone, for instance, is known for its potent anti-inflammatory and anticancer properties, whereas furanodienone exhibits strong antimicrobial activity .
List of Similar Compounds
- Zerumbone
- Furanodienone
- Germacrone
- Curcumenol
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
